(4-Formyl-2-methoxyphenoxy)acetic acid
Overview
Description
“(4-Formyl-2-methoxyphenoxy)acetic acid” is a unique chemical compound with the empirical formula C10H10O5 . It has a molecular weight of 210.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O5/c1-14-9-4-7 (5-11)2-3-8 (9)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 396.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 159.5±17.2 °C .Scientific Research Applications
Anti-Mycobacterial Agents
- Synthesis and Anti-Mycobacterial Evaluation : A study by Yar, Siddiqui, and Ali (2006) explored the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the formation of chalcones and their derivatives. These compounds were evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
- Synthesis of 1,3,4-Thiadiazole Derivatives : Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against various strains of microbes, suggesting their potential in antimicrobial applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal Structure Analysis
- Crystal Structures of Metal Phenoxyalkanoic Acid Interactions : O'Reilly, Smith, Kennard, and Mak (1987) studied the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, among others. Their findings contribute to the understanding of the structural aspects of these compounds, which could be important for material science applications (O'Reilly, Smith, Kennard, & Mak, 1987).
Polymer Nanoparticle Coupling
- High-Performance Liquid Chromatography for Trace Determination : Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This illustrates its application in environmental and biological sample analysis (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Antiviral Activity
- Synthesis and In Vitro Antiviral Activity : Shahar Yar, Bakht, Siddiqui, Abdullah, and De Clercq (2009) studied substituted phenoxy acetic acid derived pyrazolines for in vitro cytotoxicity and antiviral activity. The compounds did not show specific antiviral activity but provided insights into the cytotoxicity profiles, relevant for antiviral research (Shahar Yar et al., 2009).
Safety and Hazards
The safety data sheet for “(4-Formyl-2-methoxyphenoxy)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s biological targets, it’s challenging to describe its mode of action. The compound contains functional groups such as a formyl group and a methoxy group, which could potentially interact with biological targets through various types of chemical interactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
The molecular and cellular effects of (4-Formyl-2-methoxyphenoxy)acetic acid’s action are currently unknown. Given the lack of information about its biological targets and mode of action, it’s difficult to predict its specific effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility suggests that it might be more readily absorbed in the presence of certain organic solvents . Additionally, its stability could be affected by factors such as temperature and pH .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350724 | |
Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-19-1 | |
Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (4-Formyl-2-methoxyphenoxy)acetic acid be used to synthesize compounds with potential anti-mycobacterial activity?
A1: Yes, this compound serves as a valuable building block in synthesizing novel compounds with promising anti-mycobacterial activity. [] For instance, it can be condensed with various ketones to yield chalcones, which can be further reacted with acid hydrazides to form diverse phenoxy acetic acid derivatives. These derivatives have been investigated for their activity against Mycobacterium tuberculosis H(37)Rv. [] This research highlights the potential of utilizing this compound in developing new treatments for tuberculosis.
Q2: How does this compound contribute to the formation of organotin(IV) complexes and what are their potential applications?
A2: this compound acts as a ligand, readily reacting with organotin(IV) precursors like di-n-butyltin oxide. [] This reaction leads to the formation of mononuclear and tetranuclear di-n-butyltin(IV) complexes, characterized by unique structural features like skew-trapezoidal bipyramidal geometry and dimeric ladder structures. [] Notably, these organotin(IV) complexes have demonstrated notable antibacterial activity, surpassing even the starting materials in some cases. [] This finding suggests their potential use in developing new antibacterial agents.
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